N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine
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Overview
Description
N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine is a complex organic compound that features a benzothiazole moiety fused with a quinoline ring
Preparation Methods
The synthesis of N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . This is followed by the coupling of the benzothiazole derivative with a chlorinated quinoline derivative under specific reaction conditions such as the use of dimethylformamide as a solvent and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atoms, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in bacterial cells, leading to their death. The compound may also interact with DNA, disrupting the replication process and thereby exerting its effects .
Comparison with Similar Compounds
N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine can be compared with other benzothiazole and quinoline derivatives:
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds also exhibit antibacterial properties but differ in their specific targets and efficacy.
2-Arylbenzothiazoles: These compounds are known for their anti-cancer and anti-microbial activities.
Benzothiazol-based 1,3,4-thiadiazoles: These derivatives have shown promise in treating various infections and diseases
Biological Activity
N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H15ClN2OS
- Molecular Weight : 378.875 g/mol
- CAS Number : 6263-45-2
- Density : 1.366 g/cm³
Antitumor Activity
Several studies have demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. The following table summarizes the findings from key studies:
The antitumor effects of this compound are primarily attributed to:
- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspase pathways .
- Tubulin Inhibition : It binds to tubulin at a site overlapping with colchicine, disrupting microtubule dynamics and inhibiting cell proliferation . This action is particularly relevant in the context of targeting rapidly dividing cancer cells.
- Cell Cycle Arrest : The compound causes cell cycle arrest in the G2/M phase, which is critical for preventing the replication of damaged DNA in cancer cells .
Study on MCF-7 Cell Line
A detailed study evaluated the cytotoxic effects of this compound on the MCF-7 breast cancer cell line. The results indicated an IC50 value of 5 µM, with significant apoptosis observed through flow cytometry analysis. The study highlighted that treatment led to increased levels of ROS and activation of apoptotic markers such as caspase-3 and PARP cleavage .
Study on A549 Cell Line
In another investigation involving the A549 lung cancer cell line, the compound exhibited an IC50 value of 10 µM. The mechanism was linked to the inhibition of tubulin polymerization, as evidenced by a reduction in microtubule formation upon treatment with the compound . This study also noted that the compound's activity was comparable to established chemotherapeutic agents.
Properties
CAS No. |
920520-07-6 |
---|---|
Molecular Formula |
C22H13Cl2N3S |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C22H13Cl2N3S/c23-13-5-7-16-18(9-10-25-20(16)11-13)26-14-6-8-15(17(24)12-14)22-27-19-3-1-2-4-21(19)28-22/h1-12H,(H,25,26) |
InChI Key |
WSYQREDUJBEDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl)Cl |
Origin of Product |
United States |
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